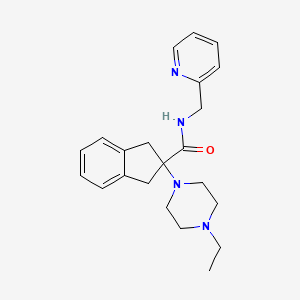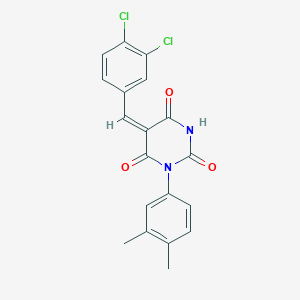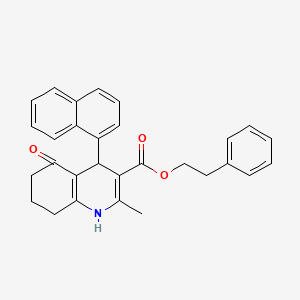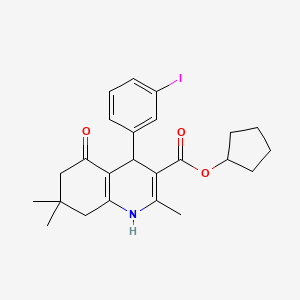
2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide (EPPI) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique structure and has shown promising results in various research studies.
作用机制
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. It has been found to have an affinity for the D2 and 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in the regulation of mood and behavior. 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide has also been found to have anxiolytic and antipsychotic effects, which make it a potential candidate for the treatment of anxiety and schizophrenia.
实验室实验的优点和局限性
2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide has several advantages for lab experiments. It is a highly selective compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide is its limited solubility in water, which can make it challenging to use in certain experiments.
未来方向
2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide has shown promising results in various research studies, and there are several future directions for its use in scientific research. One potential direction is the development of 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide-based drugs for the treatment of neurological disorders. Another direction is the use of 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide in the study of the dopamine and serotonin systems in the brain. Further studies are needed to fully understand the mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide and its potential applications in scientific research.
Conclusion:
In conclusion, 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide (2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide) is a chemical compound that has shown promising results in various research studies. It has a unique structure and has been extensively studied for its potential use in scientific research. 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide has several advantages for lab experiments, including its high selectivity and low toxicity. However, further studies are needed to fully understand the mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide and its potential applications in scientific research.
合成方法
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide involves the reaction of 2-(4-ethyl-1-piperazinyl)-2-indanone with 2-pyridinemethanamine in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
科学研究应用
2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide has been widely studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-2-25-11-13-26(14-12-25)22(15-18-7-3-4-8-19(18)16-22)21(27)24-17-20-9-5-6-10-23-20/h3-10H,2,11-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUPUEKRQZJTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138305.png)

![4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde](/img/structure/B5138311.png)
![[4-bromo-2-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5138315.png)
![4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138322.png)
![N-(3-methoxypropyl)-N'-[3-(methylthio)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138328.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138338.png)
![{1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5138343.png)
![5-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5138344.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)

